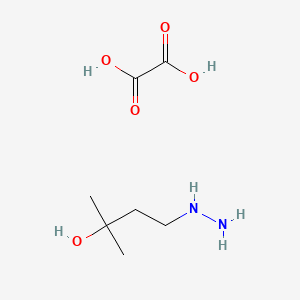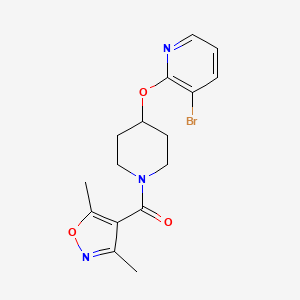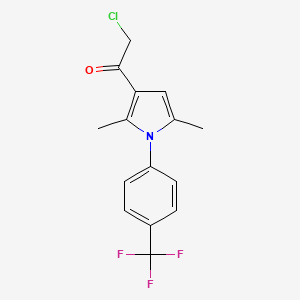![molecular formula C12H17N3O2 B2645868 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201736-94-7](/img/structure/B2645868.png)
3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
The exact mass of the compound 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Click Chemistry and Cycloaddition Reactions : Triazole derivatives have been synthesized using efficient methodologies like click chemistry, which involves cycloaddition reactions between azides and alkynes. This approach is highly valued for its precision, high yield, and the ability to introduce triazole moieties into complex molecules, enabling the exploration of their potential applications in medicinal chemistry and material science (Ahmed et al., 2016).
Heterocyclic Derivatives via Palladium-catalyzed Reactions : The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes leads to the formation of various heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives. Such reactions highlight the utility of palladium catalysis in constructing complex heterocycles, which can serve as key intermediates for further synthetic transformations or as potential pharmacophores (Bacchi et al., 2005).
Biological Applications and Potential
Biological and Industrial Significance of 1,2,3-Triazoles : Substituted 1,2,3-triazoles are recognized for their significance in various research areas, including medicinal chemistry, due to their structural similarity to the peptide linkage, which makes them interesting for drug design. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using green and recyclable catalytic systems underlines the commitment to environmentally benign synthetic processes, potentially leading to biologically active compounds with reduced environmental impact (Singh et al., 2013).
Catalytic Systems for Heterocyclic Synthesis : Innovative catalytic systems have been developed for the synthesis of triazolyl-containing heterocycles, demonstrating the importance of catalyst design in facilitating complex reactions. These systems enable the efficient construction of heterocycles, which are crucial for the development of new materials and biologically active molecules (Qian et al., 2013).
properties
IUPAC Name |
3-cyclopent-3-en-1-yl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12-14-13-11(9-4-1-2-5-9)15(12)8-10-6-3-7-17-10/h1-2,9-10H,3-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZNDHGHOBGQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)
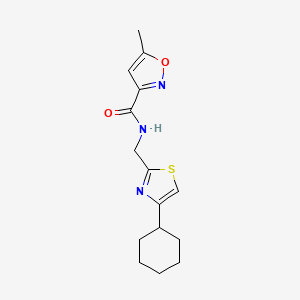

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)
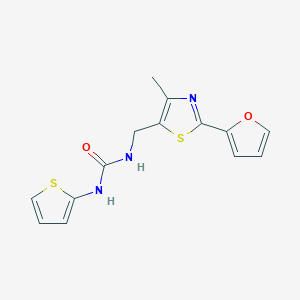

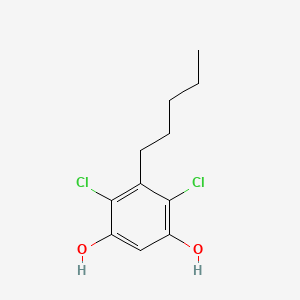
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)
